1-(4-Chloro-3-nitrophenyl)-3-(dimethylamino)-2-propen-1-one
Description
1-(4-Chloro-3-nitrophenyl)-3-(dimethylamino)-2-propen-1-one is an enaminone derivative characterized by an α,β-unsaturated ketone core. Its structure includes a 4-chloro-3-nitrophenyl group (ring A) and a dimethylamino-substituted propenone chain (ring B). This compound is synthetically accessible via methods similar to those described for other enaminones, such as condensation reactions followed by purification via flash chromatography .
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(4-chloro-3-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-13(2)6-5-11(15)8-3-4-9(12)10(7-8)14(16)17/h3-7H,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAZUUZVINFQBQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-nitrophenyl)-3-(dimethylamino)-2-propen-1-one can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of 4-chloro-3-nitrobenzaldehyde with 3-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reduction Reactions
The nitro group at the 3-position undergoes reduction under standard conditions:
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Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the nitro group to an amine, yielding 1-(4-chloro-3-aminophenyl)-3-(dimethylamino)-2-propen-1-one. This reaction proceeds at 25–50°C in ethanol or methanol.
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Metal-acid systems (e.g., Fe/HCl) also reduce the nitro group selectively, though competing reduction of the α,β-unsaturated ketone may occur at higher temperatures.
Key Data:
| Reaction Condition | Product | Yield (%) |
|---|---|---|
| H<sub>2</sub> (1 atm), Pd-C, EtOH, 25°C | Amine derivative | 85–92 |
| Fe, HCl, reflux | Amine derivative | 70–78 |
Reactions of the α,β-Unsaturated Ketone
The chalcone-like structure enables characteristic conjugate additions and cyclizations:
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Michael Addition : Nucleophiles (e.g., amines, thiols) attack the β-carbon. For example, reaction with ethylenediamine forms a pyrrolidine derivative via tandem addition-cyclization .
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Diels-Alder Cycloaddition : Reacts with dienes (e.g., 1,3-butadiene) to form six-membered cycloadducts under thermal conditions (80–100°C) .
Spectral Evidence:
Post-reaction analysis (from chalcone analogs ):
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1H NMR : Downfield shift of vinyl protons (δ 7.5–8.0 ppm) confirms addition.
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MS : Molecular ion peaks align with expected adducts (e.g., m/z 320.1 for a thiol adduct).
Functionalization of the Dimethylamino Group
The –N(CH<sub>3</sub>)<sub>2</sub> group participates in:
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Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form ammonium salts, enhancing water solubility .
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Oxidation : Treatment with H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> oxidizes the dimethylamino group to a nitroso or nitroxide radical, depending on conditions.
Reaction Optimization:
| Reagent | Product | Conditions |
|---|---|---|
| CH<sub>3</sub>I | Quaternary ammonium salt | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C |
| KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | Nitroso derivative | 0–5°C, 2 hr |
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes:
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Halogenation : Bromination at the para position to the nitro group using Br<sub>2</sub>/FeBr<sub>3</sub>.
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Nitration : Further nitration at the 5-position under mixed acid (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) conditions.
Photochemical Reactions
UV irradiation induces:
Scientific Research Applications
1-(4-Chloro-3-nitrophenyl)-3-(dimethylamino)-2-propen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The compound’s activity and physical properties are heavily influenced by substituents on the phenyl ring. Key analogs and their substituent-driven differences include:
Key Observations :
- Electron-withdrawing groups (EWGs) : Nitro and chloro groups enhance electrophilicity of the α,β-unsaturated ketone, increasing reactivity toward nucleophiles (e.g., in Michael additions) .
- Heterocyclic vs. phenyl rings : Thienyl or pyridyl groups (e.g., ) introduce lone pairs and hydrogen-bonding capabilities, altering solubility and interaction profiles.
Crystallographic and Physical Properties
Crystal structures of related compounds reveal:
- Hydrogen bonding : Nitro and ketone groups participate in C–H∙∙∙O interactions, forming 2D planar networks (e.g., ). The target compound’s nitro and chloro groups may similarly stabilize crystal packing.
- Dihedral angles : In fluorophenyl chalcones, dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing conjugation and UV absorption . The target’s 4-chloro-3-nitrophenyl group likely imposes a planar conformation, maximizing π-conjugation.
Biological Activity
1-(4-Chloro-3-nitrophenyl)-3-(dimethylamino)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its molecular formula C11H11ClN2O3 and a molecular weight of 254.67 g/mol. The unique structure of chalcones contributes to their potential therapeutic applications, particularly in cancer treatment, antimicrobial activity, and anti-inflammatory properties.
Structural Characteristics
- Molecular Formula : C11H11ClN2O3
- Molecular Weight : 254.67 g/mol
- CAS Number : 1147866-53-2
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Log P | High |
Anticancer Properties
Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxic effects of this chalcone on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial properties of chalcone derivatives have been well documented. This compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
In a comparative study, the minimum inhibitory concentration (MIC) of this compound was evaluated against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Salmonella enterica | 32 |
The results indicate strong antibacterial activity, particularly against Staphylococcus aureus, which is noteworthy given the rise of antibiotic-resistant strains.
Anti-inflammatory Effects
Chalcones are known for their anti-inflammatory properties, which are mediated through the inhibition of pro-inflammatory cytokines. The compound has been shown to reduce the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
The anti-inflammatory effects are attributed to the compound's ability to inhibit nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory mediators.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Chloro-3-nitrophenyl)-3-(dimethylamino)-2-propen-1-one, and how are reaction conditions optimized?
- Methodology : The Claisen-Schmidt condensation is widely used, involving a substituted acetophenone (e.g., 4-chloro-3-nitroacetophenone) and a dimethylamino-substituted aldehyde in the presence of a base (e.g., NaOH in ethanol/water). Reaction parameters such as solvent polarity, temperature (room temperature to reflux), and base concentration are critical for yield optimization. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the enaminone product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and enaminone (C=C, ~1550–1600 cm⁻¹) stretching frequencies.
- NMR : ¹H and ¹³C-APT NMR identify substituent environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, aromatic protons in the 4-chloro-3-nitrophenyl group).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks via ESI-MS) .
Q. How are computational methods like DFT applied to study its electronic properties?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular geometry, frontier orbitals (HOMO-LUMO gaps), and charge distribution. Basis sets like 6-31G(d,p) are used for accuracy. Atoms-in-Molecules (AIM) theory analyzes bond critical points to assess intramolecular interactions (e.g., resonance stabilization in the enaminone system) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?
- Methodology : Discrepancies often arise from solvent effects or incomplete basis sets. Adjust computational models by incorporating solvent polarity (via PCM or SMD models) and using larger basis sets (e.g., cc-pVTZ). Validate results against high-resolution experimental data, such as X-ray crystallographic bond lengths and angles .
Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?
- Methodology : Slow evaporation from a solvent mixture (e.g., DCM/hexane) promotes crystal growth. If twinning occurs, use the SHELX suite (SHELXL for refinement) to resolve overlapping reflections. High-resolution data collection (e.g., synchrotron sources) enhances accuracy for electron density maps .
Q. How does solvent choice impact solubility and reactivity in functionalization reactions?
- Methodology : Solubility studies (e.g., gravimetric analysis in methanol, DMF, or THF) reveal temperature-dependent trends. Polar aprotic solvents (DMF, acetone) enhance solubility due to dipole interactions with the enaminone moiety. Reactivity in cross-coupling or cycloaddition reactions is optimized in solvents with high dielectric constants .
Q. What are the challenges in analyzing tautomeric equilibria (keto-enol) in this compound?
- Methodology : Variable-temperature NMR (VT-NMR) monitors proton exchange between tautomers. DFT calculations predict the stability of tautomeric forms, while IR spectroscopy detects enolic O-H stretches (absent in the keto form). Solvent polarity strongly influences equilibrium positions .
Data Contradiction Analysis
Q. How to address inconsistencies in reported antibacterial activity across studies?
- Methodology : Standardize assay protocols (e.g., MIC values via broth microdilution) and control for compound purity (HPLC ≥95%). Cross-validate results with structural analogs (e.g., halogen-substituted chalcones) to isolate electronic or steric effects. Computational docking studies (e.g., AutoDock Vina) correlate activity with binding affinity to bacterial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
